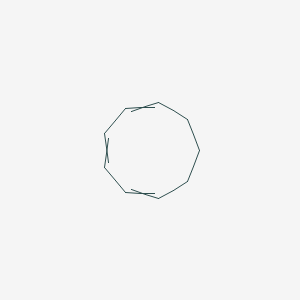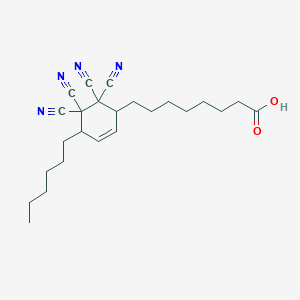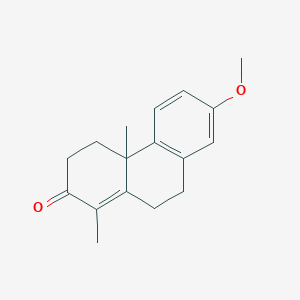
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenanthrene derivatives.
Study of Aromaticity: Helps in understanding the aromatic nature and reactivity of polycyclic aromatic hydrocarbons.
Biology
Biological Activity: Potential studies on its biological activity, including anti-inflammatory or anticancer properties.
Medicine
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound without methoxy and dimethyl substitutions.
1-Methoxyphenanthrene: A similar compound with a single methoxy group.
1,4-Dimethylphenanthrene: A compound with two methyl groups but no methoxy group.
特性
CAS番号 |
13850-26-5 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
7-methoxy-1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C17H20O2/c1-11-14-6-4-12-10-13(19-3)5-7-15(12)17(14,2)9-8-16(11)18/h5,7,10H,4,6,8-9H2,1-3H3 |
InChIキー |
QOECYSIXQCIRRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3=C(C2(CCC1=O)C)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
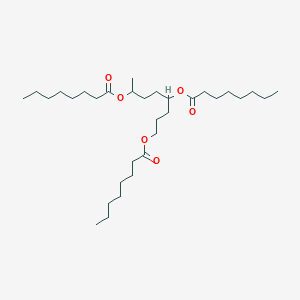
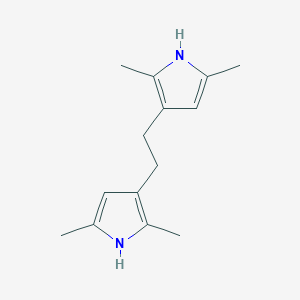
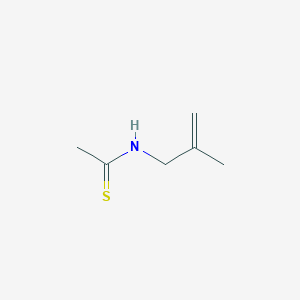

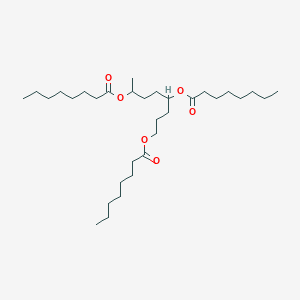

![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)


